Enhanced Lipophilicity (XLogP3) of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid vs. 2,4-Dimethyl Analog
The substitution of an ethyl group at the 4-position, compared to a methyl group in the analog 2,4-dimethylpyrimidine-5-carboxylic acid, results in a 2-fold increase in computed lipophilicity. The target compound exhibits an XLogP3 value of 1.0 [1], whereas the 2,4-dimethyl analog has an XLogP3 value of 0.5 [2]. This increase in lipophilicity can significantly impact a molecule's ability to cross biological membranes and influence its pharmacokinetic profile in drug development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2,4-Dimethylpyrimidine-5-carboxylic acid (CAS 74356-36-8): 0.5 |
| Quantified Difference | 2-fold increase (Δ = +0.5 log units) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 / 2025.04.14) |
Why This Matters
For pharmaceutical development, higher lipophilicity can improve membrane permeability, potentially increasing oral bioavailability or central nervous system penetration, making this compound a more suitable starting point for certain drug discovery programs.
- [1] PubChem. (2026). Computed Properties for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CID 14639228). Property: XLogP3-AA. Value: 1.0. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for 2,4-Dimethylpyrimidine-5-carboxylic acid (CID 6487595). Property: XLogP3-AA. Value: 0.5. National Center for Biotechnology Information. View Source
